ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate
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Overview
Description
Ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a triazine ring, a methoxyphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazine ring to a more reduced state, potentially forming amines or other reduced products.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate exerts its effects involves interactions with specific molecular targets. The triazine ring and methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The compound may also influence cellular pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)propanoate
- Ethyl 2-(4-methoxyphenyl)acetate
- Ethyl 4-(4-methoxyphenyl)butanoate
Uniqueness
Ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature.
Properties
CAS No. |
64241-43-6 |
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Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate |
InChI |
InChI=1S/C15H17N3O4/c1-4-22-15(20)9(2)12-14(19)16-13(18-17-12)10-5-7-11(21-3)8-6-10/h5-9H,4H2,1-3H3,(H,16,18,19) |
InChI Key |
UMUUXUOLZWDXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=NN=C(NC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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